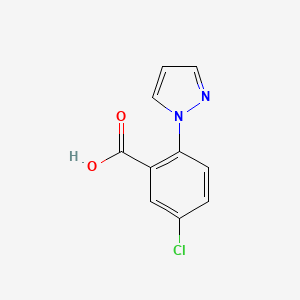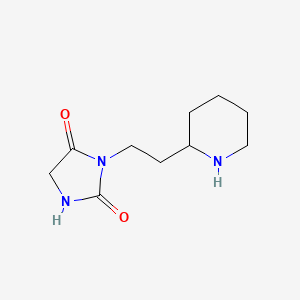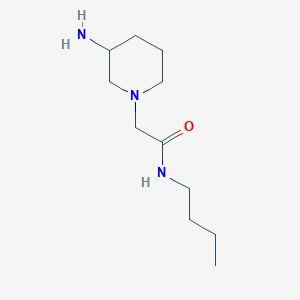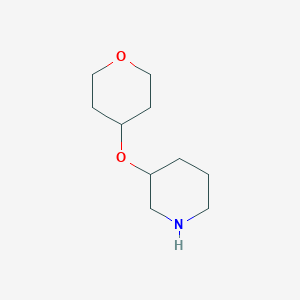![molecular formula C13H18BrFN2 B1464533 {1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine CAS No. 1293227-32-3](/img/structure/B1464533.png)
{1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine
Overview
Description
“{1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine” is a chemical compound . It’s a part of a class of organic compounds known as phenylpyrazoles . The IUPAC name for this compound is "(3-bromo-4-fluorophenyl)methanamine" .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm³, boiling point of 387.6±32.0 °C at 760 mmHg, and a flash point of 188.2±25.1 °C .Scientific Research Applications
Asymmetric Synthesis and Chemical Properties
- The asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines, using methodologies that could be relevant for derivatives including "{1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine", showcases the versatile approaches to synthesizing piperidine derivatives with potential biological activities (Froelich et al., 1996).
Pharmacological Applications
- Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists indicate the potential of structurally related compounds to serve as antidepressants with robust activity (Sniecikowska et al., 2019).
Diagnostic and Imaging Potential
- The synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a candidate for imaging dopamine D4 receptors, demonstrates the utility of piperidine derivatives in the development of imaging agents (Eskola et al., 2002).
Potential for New Therapeutic Agents
- The development of sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site from piperidine derivatives indicates their potential use in creating novel anxiolytic or antidepressant drugs (Perregaard et al., 1995).
Antiosteoclast and Osteoblast Activity
- Piperidine derivatives have shown moderate to high antiosteoclast and osteoblast activity, suggesting their potential in the treatment of bone-related disorders (Reddy et al., 2012).
Future Directions
Properties
IUPAC Name |
[1-[(3-bromo-4-fluorophenyl)methyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c14-12-6-10(3-4-13(12)15)8-17-5-1-2-11(7-16)9-17/h3-4,6,11H,1-2,5,7-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMNCIPEKBTUNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(5-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464450.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464452.png)





![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464460.png)





